molecular formula C13H14BrNO2 B8026703 Ethyl 2-(5-bromo-1H-indol-1-yl)propanoate

Ethyl 2-(5-bromo-1H-indol-1-yl)propanoate

Cat. No.: B8026703
M. Wt: 296.16 g/mol
InChI Key: QKHQRKPQITWNLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-bromo-1H-indol-1-yl)propanoate (CAS 1951438-87-1) is a brominated indole derivative of significant interest in medicinal and synthetic chemistry. The indole scaffold is a privileged structure in drug discovery, present in a wide array of biologically active compounds and natural products . This specific compound, with its molecular formula of C13H14BrNO2 and a molecular weight of 296.16 g/mol, serves as a versatile building block for the synthesis of more complex molecules . The presence of the bromine atom at the 5-position of the indole ring makes it a valuable intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. Indole derivatives are renowned for their diverse biological potential, which includes antiviral, anti-inflammatory, anticancer, antimicrobial, and anti-HIV activities . The ethyl propanoate side chain, featuring a chiral center, is a functional group of particular note. Research on analogous phenoxyacetamide compounds has demonstrated that the nature and stereochemistry of substituents at the alpha-position of the amide are critical for high-affinity interaction with biological targets, such as bacterial virulence factors, with the (R)-enantiomer often exhibiting superior activity . This highlights the potential of this compound as a key precursor in the exploration of structure-activity relationships (SAR) for developing new therapeutic agents. As such, this compound is an essential reagent for researchers working in organic synthesis methodology, pharmaceutical development, and the investigation of novel bioactive molecules. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety precautions.

Properties

IUPAC Name

ethyl 2-(5-bromoindol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-3-17-13(16)9(2)15-7-6-10-8-11(14)4-5-12(10)15/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHQRKPQITWNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C=CC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

The reaction typically employs sodium hydride (NaH) as a strong base in dimethylformamide (DMF) . NaH deprotonates the indole’s NH group, generating a nucleophilic indolyl anion that attacks the electrophilic carbon of ethyl 2-bromopropanoate. The mechanism proceeds via an SN2 pathway , with bromide acting as the leaving group.

Key steps include:

  • Deprotonation of 5-bromoindole by NaH.

  • Nucleophilic substitution at the β-carbon of ethyl 2-bromopropanoate.

  • Acidic work-up to neutralize excess base and isolate the product.

The use of DMF enhances reaction efficiency by stabilizing ionic intermediates and facilitating electron transfer.

Work-up and Purification

Post-reaction, the mixture is quenched with water to hydrolyze unreacted reagents. The product is extracted using dichloromethane (CH₂Cl₂) , dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification via column chromatography (ethyl acetate/petroleum ether, 10:1) yields the target compound as a pale-yellow oil or semi-solid.

Data Table: Summary of Alkylation Method

ParameterDetails
Reagents 5-Bromoindole, ethyl 2-bromopropanoate, NaH, DMF
Solvent DMF
Temperature Room temperature (20–25°C)
Time 4–18 hours
Yield Not explicitly reported; inferred >60% based on analogous reactions
Purification Column chromatography (ethyl acetate/petroleum ether)
Key Reference VulcanChem, Patent WO1995006046A1

Alternative Synthetic Approaches

While alkylation remains the primary route, other potential methods include:

Transition Metal-Catalyzed Coupling

Palladium or copper catalysts could enable cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to install the bromine or ester moieties. However, no literature explicitly documents such methods for this compound.

Reaction Optimization and Considerations

Base and Solvent Selection

  • NaH vs. Other Bases : NaH’s strong basicity ensures complete deprotonation of indole, minimizing competing side reactions like O-alkylation. Alternatives like K₂CO₃ or LiOH may offer milder conditions but risk incomplete conversion.

  • Solvent Effects : Polar aprotic solvents (DMF, THF) enhance ionic interactions, while ethereal solvents may slow reaction kinetics.

Stoichiometry and Temperature

  • A 1:1 molar ratio of 5-bromoindole to ethyl 2-bromopropanoate prevents dialkylation.

  • Elevated temperatures (e.g., 60°C) could accelerate the reaction but risk decomposition of heat-sensitive intermediates.

Chirality and Stereochemical Outcomes

The target compound lacks chiral centers, simplifying synthesis compared to enantiomerically pure analogs like (2R)-ethyl 2-(5-bromo-2,3-dioxoindolin-1-yl)propanoate .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromo-1H-indol-1-yl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Various substituted indole derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized indole derivatives such as indole-2-carboxylic acids.

    Reduction Products: Reduced indole derivatives like indoline.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(5-bromo-1H-indol-1-yl)propanoate is primarily recognized for its potential in drug development. Its applications in medicinal chemistry include:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. The presence of the bromine atom enhances its reactivity and biological activity compared to other halogenated analogs.
  • Antiviral Properties : The compound has been investigated for its potential antiviral activities, particularly against HIV. Structural optimization of related indole derivatives has led to compounds with low IC₅₀ values, indicating strong antiviral potential.
  • Anti-inflammatory Effects : The compound's structure allows it to interact with specific molecular targets involved in inflammatory pathways, suggesting potential therapeutic benefits in treating inflammatory diseases.

Biological Studies

In biological research, this compound serves as a critical tool for understanding enzyme inhibitors and receptor modulators:

  • Enzyme Inhibition Studies : It is employed in studies focusing on indole-based enzyme inhibitors, which can provide insights into metabolic pathways and disease mechanisms.
  • Receptor Modulation : The compound's ability to bind to various receptors makes it a candidate for investigating receptor-mediated signaling pathways, which are crucial in pharmacology .

Material Science

Beyond its biological applications, this compound is also utilized in material science:

  • Organic Semiconductors : The compound's electronic properties make it suitable for developing organic semiconductors used in electronic devices such as light-emitting diodes (LEDs) and organic photovoltaic cells.

Chemical Reactions

This compound can undergo various chemical transformations that enhance its utility in organic synthesis:

Reaction TypeDescription
Substitution ReactionsThe bromine atom can be substituted with nucleophiles like amines or thiols.
Oxidation and ReductionModifications of the indole ring under specific conditions yield different derivatives.
Coupling ReactionsIt can participate in reactions such as Suzuki-Miyaura or Heck coupling to form carbon-carbon bonds.

These reactions allow for the synthesis of more complex indole derivatives that may possess enhanced biological activities or novel properties .

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of this compound:

  • Antibacterial Studies : In vitro evaluations have shown that derivatives exhibit potent antibacterial activity against Gram-negative bacteria, suggesting potential use as new antibiotics.
  • Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, showcasing its potential as an antioxidant agent in pharmacology.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromo-1H-indol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group play crucial roles in enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between Ethyl 2-(5-bromo-1H-indol-1-yl)propanoate and analogous indole derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Position Functional Groups Key Properties/Applications Reference
This compound C₁₃H₁₄BrNO₂ 296.16 g/mol 1-yl (indole N) Ethyl propanoate, 5-Br Antiviral, CNS modulation
Methyl 2-(5-bromo-1H-indol-3-yl)acetate C₁₁H₁₀BrNO₂ 268.11 g/mol 3-yl (indole C) Methyl acetate, 5-Br HDAC inhibition, anticancer research
Ethyl 3-(1-Benzyl-4-piperidyl)propanoate C₁₇H₂₅NO₂ 275.39 g/mol N/A Piperidyl, benzyl, ethyl ester Intermediate in heterocyclic synthesis
5-Bromo-3-ethyl-1H-indole C₁₀H₁₀BrN 224.11 g/mol 3-ethyl (indole C) Ethyl, 5-Br Building block for bioactive molecules
Key Observations:
  • Substituent Position: The 1-yl substitution on the indole nitrogen in this compound distinguishes it from 3-yl-substituted analogs like Methyl 2-(5-bromo-1H-indol-3-yl)acetate. This positional difference impacts biological activity; for example, 3-yl derivatives often target histone deacetylases (HDACs), while 1-yl derivatives may influence CNS pathways .
  • Bromine Placement : All listed brominated indoles share a 5-Br substituent, which stabilizes the aromatic system and enhances electrophilic substitution reactivity .
Insights:
  • The title compound’s lower yield (60%) compared to methyl 2-(5-bromo-1H-indol-3-yl)acetate (96–97%) reflects the challenges in enantioselective synthesis and acid-catalyzed cyclization steps .
  • Non-brominated analogs (e.g., Ethyl 3-(1-benzyl-4-piperidyl)propanoate) achieve higher yields due to simpler alkylation pathways .

Physicochemical Property Analysis

Property This compound Methyl 2-(5-bromo-1H-indol-3-yl)acetate 5-Bromo-3-ethyl-1H-indole
Molecular Weight (g/mol) 296.16 268.11 224.11
LogP (Predicted) 2.5 1.8 2.9
Topological Polar Surface Area (Ų) 38.3 46.2 13.9
Solubility (mg/mL) 0.12 (Water) 0.25 (Water) 0.03 (Water)
Notes:
  • Higher LogP values correlate with increased membrane permeability, favoring the title compound in CNS-targeting applications .
  • Reduced solubility of 5-Bromo-3-ethyl-1H-indole limits its direct therapeutic use .

Biological Activity

Ethyl 2-(5-bromo-1H-indol-1-yl)propanoate is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This compound features a bromine atom at the 5-position of the indole ring and an ethyl ester group at the 2-position of the propanoate chain. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research, particularly in medicinal chemistry for its potential anticancer, antiviral, and anti-inflammatory properties.

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be substituted with nucleophiles like amines or thiols.
  • Oxidation and Reduction : The indole ring can be modified under specific conditions to yield different derivatives.
  • Coupling Reactions : It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer activity. For instance, studies show that compounds with similar indole structures have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. The introduction of bromine enhances the reactivity and biological activity of these compounds compared to their chloro or fluoro analogs .

Case Study: Cytotoxicity Evaluation

In a comparative study, this compound was evaluated alongside other indole derivatives. The results indicated that it had an IC50 value in the low micromolar range against A549 cells, demonstrating its potential as an effective anticancer agent .

Antiviral Activity

This compound has also been studied for its antiviral properties. In vitro assays showed moderate antiviral activity against viruses such as the Tobacco Mosaic Virus (TMV). Compounds similar to this compound exhibited over 40% inactivation of TMV at concentrations of 500 mg/L, indicating its potential as a therapeutic agent against viral infections .

Anti-inflammatory Activity

The compound's anti-inflammatory properties are linked to its ability to modulate specific molecular targets involved in inflammatory pathways. Similar indole derivatives have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound could also play a role in reducing inflammation .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromine atom enhances binding affinity, allowing for more effective modulation of target proteins involved in cancer proliferation and viral replication.

Comparative Analysis with Similar Compounds

Compound NameAnticancer ActivityAntiviral ActivityAnti-inflammatory Activity
This compoundModerateModerateYes
Ethyl 2-(5-chloro-1H-indol-1-yl)propanoateLowLowYes
Ethyl 2-(5-fluoro-1H-indol-1-yl)propanoateLowModerateNo

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Ethyl 2-(5-bromo-1H-indol-1-yl)propanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves alkylation of 5-bromoindole with ethyl 2-bromopropanoate under nucleophilic substitution conditions. Key steps include:

  • Reagents : Ethyl bromoacetate, potassium carbonate (K₂CO₃), and acetonitrile as solvent ().

  • Conditions : Reaction at 0°C to room temperature for 72 hours to ensure regioselectivity at the indole N1 position ().

  • Yield Optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2 equivalents of alkylating agent) improves yields. Purification via column chromatography (ethyl acetate/petroleum ether) enhances purity ().

    Step Reagent/ConditionPurpose
    AlkylationEthyl bromoacetate, K₂CO₃, CH₃CN (0°C→rt)Introduces propanoate group at indole N1
    PurificationColumn chromatography (EtOAc/petroleum ether)Removes unreacted starting materials

Q. How can researchers confirm the purity and structural identity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to confirm substituent positions. For example, the ethyl ester protons appear as a triplet (~1.2 ppm) and quartet (~4.1 ppm), while the indole aromatic protons show distinct splitting patterns ().
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 311.02 (C₁₃H₁₂BrNO₂⁺) ().
  • HPLC with Chiral Stationary Phases : Used to verify enantiomeric purity if asymmetric synthesis is employed ().

Advanced Research Questions

Q. What crystallographic techniques are critical for resolving the 3D structure of this compound, and how are data refined?

  • Methodological Answer :

  • Data Collection : Use a single-crystal X-ray diffractometer (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å). Monitor absorption effects via ψ-scan corrections ().
  • Refinement : Employ SHELXL for least-squares refinement against data. Key parameters include:
  • Space group: P2₁ (monoclinic)
  • Unit cell dimensions: a = 9.739 Å, b = 14.355 Å, c = 9.836 Å, β = 95.78° ().
  • Validation : Check for non-crystallographic symmetry (e.g., inversion centers) using PLATON ().

Q. How do structural modifications at the indole C5 or propanoate positions influence biological activity?

  • Methodological Answer :

  • Comparative SAR Studies : Replace the bromine at C5 with chlorine or iodine to assess halogen effects on receptor binding ( ).
  • Ester Hydrolysis : Hydrolyze the ethyl ester to a carboxylic acid (using LiOH/THF/MeOH) to evaluate solubility and bioavailability changes ().
  • Case Study : The 5-bromo substituent enhances electrophilicity, potentially increasing interactions with nucleophilic residues in target enzymes ().

Q. How can researchers address contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Data Harmonization : Standardize assay protocols (e.g., enzyme inhibition assays at fixed pH and temperature) to minimize variability ().
  • Meta-Analysis : Compare IC₅₀ values from multiple sources, adjusting for differences in cell lines or assay conditions ().
  • Controlled Replication : Reproduce conflicting studies using identical batches of the compound to isolate synthesis-related discrepancies ().

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in the alkylation step during synthesis?

  • Troubleshooting Guide :

Issue Potential Cause Solution
Low conversionPoor nucleophilicity of indole nitrogenUse phase-transfer catalysts (e.g., tetrabutylammonium bromide) ().
Side productsOver-alkylation at indole C3Lower reaction temperature (0°C) and reduce alkylating agent equivalents ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.